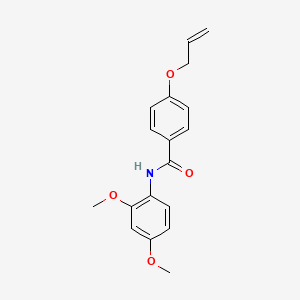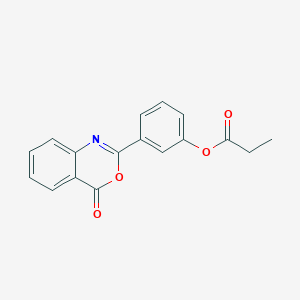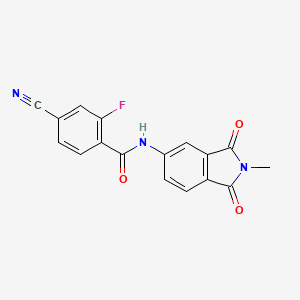![molecular formula C19H20N2O4 B4411631 2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)
2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN-4760, is a small molecule inhibitor that has been extensively studied in recent years. It belongs to the class of benzamide compounds and has been found to be effective in treating a variety of diseases.
Wirkmechanismus
2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide works by inhibiting the activity of Hsp90. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting the activity of Hsp90, this compound prevents the stabilization and activation of oncogenic proteins, leading to the inhibition of cancer cell growth. In Alzheimer's disease, this compound reduces the accumulation of amyloid beta protein by inhibiting the activity of gamma-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid beta protein. In Parkinson's disease, this compound protects dopaminergic neurons by inhibiting the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a critical role in the cell death pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound reduces the accumulation of amyloid beta protein by inhibiting the activity of gamma-secretase. In Parkinson's disease, this compound protects dopaminergic neurons by inhibiting the activity of JNK. This compound has also been found to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for Hsp90. Unlike other Hsp90 inhibitors, this compound does not inhibit the activity of other chaperone proteins, which can lead to off-target effects. This compound also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in some experiments. This compound also has limited selectivity for different isoforms of Hsp90, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another direction is the investigation of the role of this compound in other diseases, such as viral infections and autoimmune diseases. The use of this compound in combination with other drugs for the treatment of cancer is also an area of active research. Finally, the development of more efficient synthesis methods for this compound and its analogs is an important direction for future research.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in treating various diseases. It has been found to be effective in treating cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been found to inhibit the growth of cancer cells by blocking the activity of a protein called heat shock protein 90 (Hsp90). In Alzheimer's disease, this compound has been found to reduce the accumulation of amyloid beta protein, which is believed to be a major contributor to the development of the disease. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from cell death.
Eigenschaften
IUPAC Name |
2-methoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-8-3-2-7-16(17)18(22)20-15-6-4-5-14(13-15)19(23)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFADWFNOAZMUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)
![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)



![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)
![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)


![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)